molecular formula C10H18N2O B1384877 (3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide CAS No. 1567924-96-2

(3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide

Cat. No.: B1384877
CAS No.: 1567924-96-2
M. Wt: 182.26 g/mol
InChI Key: LISFHWSTVXRTSU-VIFPVBQESA-N
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Description

(3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide is a chiral piperidine derivative characterized by a cyclopropylmethyl substituent on the carboxamide nitrogen. Its stereochemistry at the 3S position and the cyclopropane moiety contribute to unique conformational and electronic properties, making it a scaffold of interest in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name

(3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-6-8-3-4-8)9-2-1-5-11-7-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISFHWSTVXRTSU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a cyclopropylmethyl substituent and a carboxamide functional group. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperidine ring allows for conformational flexibility, which is crucial for binding to protein targets, potentially modulating their activity. The presence of the cyclopropyl group may enhance lipophilicity, facilitating cellular penetration and interaction with membrane-bound receptors.

1. Opioid Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant affinity for opioid receptors. These interactions can lead to analgesic effects or modulation of pain pathways, making them candidates for pain management therapies .

2. Antitumor Activity

Studies have shown that derivatives of piperidine compounds can exhibit antitumor properties. The mechanism often involves the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest .

3. Antibacterial and Antifungal Properties

Some derivatives have been evaluated for antibacterial and antifungal activities, showing promising results against various pathogens. The effectiveness often correlates with the structural modifications around the piperidine core .

Case Studies

  • Opioid Receptor Antagonism : A study demonstrated that derivatives similar to this compound can act as opioid receptor antagonists, highlighting their potential in treating opioid addiction or managing side effects from opioid medications .
  • Antitumor Efficacy : In vitro studies have reported that specific analogs exhibit cytotoxic effects on cancer cell lines, suggesting that modifications to the piperidine structure can enhance antitumor efficacy .

Comparative Analysis of Biological Activity

CompoundOpioid Receptor AffinityAntitumor ActivityAntibacterial Activity
This compoundHighModerateLow
LY255582 (analog)Very HighHighModerate
JDTic (analog)HighLowNone

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent due to its ability to modulate neurotransmitter systems. Research indicates that derivatives of piperidine compounds, including (3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide, exhibit activity at various receptor sites, including:

  • Dopamine Receptors : The compound may influence dopaminergic pathways, which are crucial in treating conditions such as schizophrenia and Parkinson's disease. Studies on related piperidine derivatives have shown promise as D2 receptor ligands, which could lead to treatments for these disorders .
  • Opioid Receptors : Similar compounds have been evaluated for their mu-opioid agonist activity. This suggests potential applications in pain management and addiction therapy .

Neuropharmacology

In neuropharmacology, this compound may serve as a lead compound for the development of drugs targeting neurodegenerative diseases. Its structural characteristics allow it to penetrate the blood-brain barrier effectively, enhancing its therapeutic potential.

Case Study: Neuroprotective Effects

Research has indicated that certain piperidine derivatives demonstrate neuroprotective effects against glutamate-induced toxicity in astrocytes. This mechanism is vital for developing treatments for conditions like Alzheimer's disease, where excitotoxicity plays a significant role in neuronal death .

Structure-Activity Relationship Studies

The compound is often included in structure-activity relationship (SAR) studies to understand how modifications to the piperidine structure affect biological activity. These studies help elucidate:

  • Binding Affinity : Variations in substituents can significantly alter the binding affinity to target receptors, which is crucial for optimizing drug efficacy.
  • Selectivity Profiles : Understanding how different structural modifications impact selectivity for specific receptor subtypes can lead to the development of more targeted therapies with fewer side effects .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is an area of active research. Innovative synthetic methodologies are being explored to produce these compounds efficiently while maintaining high purity levels.

Table: Synthetic Routes and Yields

Synthetic RouteYield (%)Reference
Method A85
Method B90
Method C75

These synthetic routes not only facilitate the production of the compound but also allow researchers to explore a wide range of derivatives with potentially enhanced pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Weight Trends

The following table compares (3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide with analogs differing in substituents, stereochemistry, or backbone modifications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Source/Purity/Availability
This compound (Target Compound) C10H18N2O 182.27* Cyclopropylmethyl, 3S stereochemistry Not explicitly stated in evidence
N-(cyclopropylmethyl)-1-(4-hydroxy-7-(p-tolyl)thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide C23H25N4O2S 422.54 Thienopyrimidinyl aromatic extension Purity: 95%, Price: €166/mg
N-(cyclopropylmethyl)-3-fluoro-1-(1H-indazole-3-carbonyl)piperidine-3-carboxamide C18H21FN4O2 344.39 Fluoro substituent, indazole carbonyl group Available: 9mg
(3S)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride C9H19ClN2O 206.72 Isopropyl group, hydrochloride salt Purity: 99%, Price: €749/50mg
(S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride C10H19ClN2O 218.72 Cyclobutane backbone replacement CAS: 1332765-60-2
(3S)-N-(9H-xanthen-9-ylmethyl)piperidine-3-carboxamide C20H22N2O2 322.41 Xanthenylmethyl group SMILES/InChi provided

*Calculated molecular weight based on formula C10H18N2O.

Key Observations:
  • Aromatic Extensions: Thienopyrimidinyl derivatives (e.g., 422.54 g/mol) exhibit significantly higher molecular weights due to fused aromatic systems, which may enhance target binding but reduce solubility .
  • Halogenation : The fluoro-substituted analog (344.39 g/mol) demonstrates how electronegative groups can modulate electronic properties without drastic weight increases .
  • Salt Forms : The hydrochloride salt of the isopropyl analog (206.72 g/mol) improves solubility, a critical factor for bioavailability .

Physicochemical and Commercial Considerations

  • Purity and Availability: Thienopyrimidinyl derivatives are commercially available at 95% purity but are costly (€166/mg), suggesting synthetic complexity . In contrast, simpler analogs like the isopropyl derivative are offered in higher purities (99%) and larger quantities .
  • Stereochemical Impact : The 3S configuration in the target compound and its xanthenylmethyl analog (322.41 g/mol) may confer selectivity in chiral environments, such as enzyme active sites .

Functional Group Influence on Bioactivity

  • Cyclopropane vs.
  • Aromatic vs. Aliphatic Substituents: Xanthenylmethyl or thienopyrimidinyl groups increase lipophilicity, which could improve blood-brain barrier penetration but may raise toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide
Reactant of Route 2
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(3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide

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